Cas no 1858251-59-8 (tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate)

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylateは、複素環式化合物の一種であり、特にイソインドリン骨格を持つ重要な中間体です。この化合物は、tert-ブトキシカルボニル(Boc)保護基を有しており、有機合成においてアミン基の保護や脱保護反応に利用されます。cis配置の立体化学的特徴と六員環構造の安定性から、高選択的反応が可能です。医薬品中間体や精密化学合成の分野で応用され、特に複雑な分子構築における効率的な合成経路の設計に寄与します。高い純度と反応性のバランスが特徴で、研究用途に適しています。

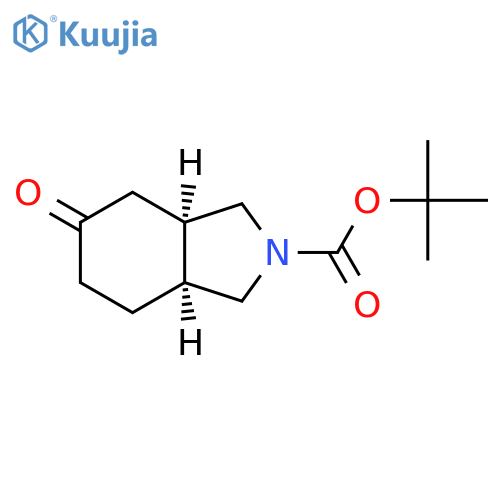

1858251-59-8 structure

商品名:tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate

CAS番号:1858251-59-8

MF:C13H21NO3

メガワット:239.3107

MDL:MFCD27966370

CID:5094494

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- KEEXIHAGXWAFOF-VHSXEESVSA-N

- tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate

- tert-butyl (3aS,7aR)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate

- tert-butyl rac-(3aS,7aR)-5-oxooctahydro-2H-isoindole-2-carboxylate

- tert-butyl (3aR,7aS)-5-oxo-octahydro-1H-isoindole-2-carboxylate

- tert-Butyl (3aR,7aS)-rel-5-oxooctahydro-2H-isoindole-2-carboxylate

- tert-Butyl(3aR,7aS)-rel-5-oxooctahydro-2H-isoindole-2-carboxylate

- (3aR,7aS)-tert-

- tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate

-

- MDL: MFCD27966370

- インチ: 1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1

- InChIKey: KEEXIHAGXWAFOF-ZJUUUORDSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])[C@]2([H])C([H])([H])C(C([H])([H])C([H])([H])[C@]2([H])C1([H])[H])=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 332

- トポロジー分子極性表面積: 46.6

- 疎水性パラメータ計算基準値(XlogP): 1.2

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB417474-1 g |

tert-Butyl rac-(3aS,7aR)-5-oxooctahydro-2H-isoindole-2-carboxylate, 95%; . |

1858251-59-8 | 95% | 1g |

€489.50 | 2023-06-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-250MG |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 250MG |

¥ 1,795.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-5G |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 5g |

¥ 13,444.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-1.0g |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 1.0g |

¥4481.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-1G |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 1g |

¥ 4,481.00 | 2023-04-14 | |

| abcr | AB417474-5 g |

tert-Butyl rac-(3aS,7aR)-5-oxooctahydro-2H-isoindole-2-carboxylate, 95%; . |

1858251-59-8 | 95% | 5g |

€1324.50 | 2023-06-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-100MG |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 100MG |

¥ 1,122.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-10G |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 10g |

¥ 22,407.00 | 2023-04-14 | |

| abcr | AB417474-250mg |

tert-Butyl rac-(3aS,7aR)-5-oxooctahydro-2H-isoindole-2-carboxylate, 95%; . |

1858251-59-8 | 95% | 250mg |

€357.80 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6957-250mg |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

1858251-59-8 | 95% | 250mg |

¥1794.0 | 2024-04-23 |

tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1858251-59-8 (tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1858251-59-8)tert-butyl cis-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):873.0